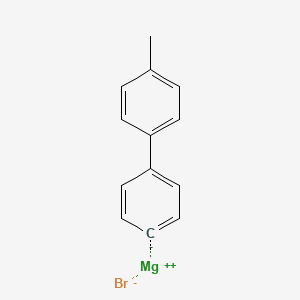
10-Ketonaloxone 3-Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ketonaloxone 3-Methyl Ether is a chemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is known for its applications in neurology research, particularly in the study of opioid receptors, neurotransmission, addiction, depression, memory, learning, cognition, nociception, pain, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Ketonaloxone 3-Methyl Ether is synthesized as an intermediate in the production of 10-Oxo Naloxone, a keto analog of the opioid antagonist Naloxone . The synthesis involves the reaction of specific precursors under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, oxidation, and methylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure safety and compliance with environmental standards.
Chemical Reactions Analysis
Types of Reactions: 10-Ketonaloxone 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: Conversion to 10-Oxo Naloxone.
Reduction: Potential reduction of the ketone group to an alcohol.
Substitution: Methylation of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Methylation using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 10-Oxo Naloxone.
Reduction: Corresponding alcohol derivatives.
Substitution: Methylated ethers.
Scientific Research Applications
10-Ketonaloxone 3-Methyl Ether is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the interaction with opioid receptors and its effects on neurotransmission.
Medicine: Researching its potential as an opioid antagonist and its role in addiction treatment.
Industry: Used in the development of pharmaceuticals targeting pain and inflammation.
Mechanism of Action
The mechanism of action of 10-Ketonaloxone 3-Methyl Ether involves its interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of the receptor. This interaction inhibits the downstream signaling pathways associated with pain and addiction, making it a valuable compound in the study of opioid receptor function and potential therapeutic applications .
Comparison with Similar Compounds
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Naltrexone: Another opioid antagonist used in the treatment of alcohol and opioid dependence.
10-Oxo Naloxone: A keto analog of Naloxone, similar in structure and function to 10-Ketonaloxone 3-Methyl Ether.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of other opioid antagonists. Its ability to interact with opioid receptors and block their activation makes it a valuable tool in neurology research and the development of new therapeutic agents .
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |
InChI Key |
OHQBKEATFCQVAZ-FUMNGEBKSA-N |
Isomeric SMILES |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)





![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)

